3-(2-Methoxyphenoxy)azetidine hydrochloride
CAS No.: 1269184-60-2
Cat. No.: VC8065036
Molecular Formula: C10H14ClNO2
Molecular Weight: 215.67
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1269184-60-2 |
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Molecular Formula | C10H14ClNO2 |
Molecular Weight | 215.67 |
IUPAC Name | 3-(2-methoxyphenoxy)azetidine;hydrochloride |
Standard InChI | InChI=1S/C10H13NO2.ClH/c1-12-9-4-2-3-5-10(9)13-8-6-11-7-8;/h2-5,8,11H,6-7H2,1H3;1H |
Standard InChI Key | OIFBPESZRDOELP-UHFFFAOYSA-N |
SMILES | COC1=CC=CC=C1OC2CNC2.Cl |
Canonical SMILES | COC1=CC=CC=C1OC2CNC2.Cl |
Introduction
Chemical Identity and Structural Analysis
Molecular Architecture
The compound’s core structure consists of an azetidine ring—a saturated four-membered heterocycle with one nitrogen atom—functionalized at the 3-position by a 2-methoxyphenoxy group. The hydrochloride salt enhances solubility and stability, a common modification in drug development . Key structural features include:
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Azetidine ring: Confers conformational rigidity, improving binding affinity to biological targets compared to larger, more flexible rings.
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2-Methoxyphenoxy substituent: Introduces aromaticity and electron-donating methoxy groups, influencing electronic interactions with enzymes or receptors.
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Hydrochloride counterion: Stabilizes the protonated azetidine nitrogen, optimizing crystallinity and bioavailability .
Table 1: Fundamental Chemical Data
Property | Value | Source |
---|---|---|
Molecular Formula | ||
Molecular Weight | 215.67 g/mol | |
Parent Compound (CID) | 24902300 | |
CAS Registry Number | 1269184-60-2 |
Synthesis and Manufacturing Processes
Horner-Wadsworth-Emmons (HWE) Reaction
The HWE reaction is a cornerstone in azetidine synthesis. For example, methyl 2-(dimethoxyphosphoryl)acetate reacts with azetidin-3-one under basic conditions to form α,β-unsaturated esters, which are subsequently functionalized . Adapting this method, 3-(2-methoxyphenoxy)azetidine could be synthesized via:
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Ring formation: Cyclization of a β-amino alcohol precursor.
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Functionalization: Coupling the azetidine nitrogen with 2-methoxyphenol using Mitsunobu or nucleophilic aromatic substitution conditions .
Aza-Michael Addition
Aza-Michael addition of azetidine to α,β-unsaturated carbonyl compounds offers another route. For instance, methyl 2-(oxetan-3-ylidene)acetate undergoes nucleophilic attack by amines to yield substituted azetidines . Applying this to 2-methoxyphenoxy derivatives could yield the target compound.
Table 2: Hypothetical Synthetic Route
Step | Reaction Type | Reagents/Conditions | Intermediate |
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1 | Cyclization | β-amino alcohol, HCl | Azetidine hydrochloride |
2 | Nucleophilic Substitution | 2-Methoxyphenol, base (e.g., K₂CO₃) | 3-(2-Methoxyphenoxy)azetidine |
3 | Salt Formation | HCl in Et₂O | Target compound |
Physicochemical Properties
Solubility and Stability
As a hydrochloride salt, the compound exhibits high water solubility relative to its free base form. The methoxyphenoxy group enhances lipophilicity, potentially improving membrane permeability . Stability studies of analogous azetidines suggest resistance to metabolic degradation due to the ring’s rigidity, a trait advantageous for oral bioavailability .
Spectroscopic Characterization
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NMR: -NMR of the parent azetidine (CID 24902300) reveals signals for the methoxyphenoxy protons (δ 6.8–7.2 ppm) and azetidine methylene groups (δ 3.5–4.0 ppm) .
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Mass Spectrometry: HRMS would show a molecular ion peak at m/z 215.67, consistent with the molecular formula .
Applications in Medicinal Chemistry
Drug Discovery
The compound’s rigidity and synthetic versatility make it a valuable scaffold for:
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Central Nervous System (CNS) Agents: Analogues with similar substituents show blood-brain barrier penetration, targeting neurological disorders .
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Anti-inflammatory Drugs: Methoxyphenoxy groups mimic COX-2 inhibitor pharmacophores, suggesting potential in pain management .
Prodrug Development
Esterification of the azetidine nitrogen could yield prodrugs with enhanced absorption, hydrolyzing in vivo to release the active compound .
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